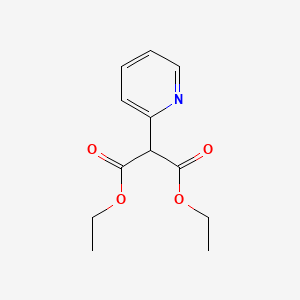
Diethyl 2-(pyridin-2-yl)malonate
概要
説明
Diethyl 2-(pyridin-2-yl)malonate is an organic compound with the molecular formula C12H15NO4 It is a derivative of malonic ester, where one of the hydrogen atoms on the methylene group is replaced by a pyridin-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
Diethyl 2-(pyridin-2-yl)malonate can be synthesized through a reaction involving diethyl malonate and 2-iodopyridine. The reaction typically involves the use of a copper(I) iodide catalyst and cesium carbonate as a base in a solvent such as 1,4-dioxane. The mixture is heated to 70°C and stirred for 16 hours. After the reaction is complete, the product is extracted and purified using chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve similar reaction conditions as those used in laboratory synthesis, scaled up for larger production volumes. This would include the use of appropriate reactors, catalysts, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Diethyl 2-(pyridin-2-yl)malonate undergoes various types of chemical reactions, including:
Hydrolysis and Decarboxylation: The ester groups can be hydrolyzed to carboxylic acids, followed by decarboxylation to yield substituted monocarboxylic acids.
Common Reagents and Conditions
Alkylation: Potassium carbonate (K2CO3) and alkyl halides in DMF.
Hydrolysis: Aqueous hydrochloric acid (HCl) for ester hydrolysis.
Decarboxylation: Heating the hydrolyzed product to induce decarboxylation.
Major Products
Alkylation: Diethyl 2-allyl-2-(pyridin-2-yl)malonate.
Hydrolysis and Decarboxylation: Substituted monocarboxylic acids.
科学的研究の応用
Diethyl 2-(pyridin-2-yl)malonate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of heterocyclic compounds with biological activity.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules.
作用機序
The mechanism of action of diethyl 2-(pyridin-2-yl)malonate in chemical reactions typically involves the formation of enolate intermediates. These intermediates can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides. The enolate formation is facilitated by the relatively acidic α-hydrogens flanked by the carbonyl groups .
類似化合物との比較
Similar Compounds
Diethyl malonate: A simpler ester without the pyridin-2-yl group.
Diethyl 2-(5-nitropyridin-2-yl)malonate: A derivative with a nitro group on the pyridine ring.
Diethyl 2-acetamido-2-(methylpyridin-4-yl)malonate: A derivative with an acetamido group.
Uniqueness
Diethyl 2-(pyridin-2-yl)malonate is unique due to the presence of the pyridin-2-yl group, which can participate in additional interactions and reactions compared to simpler malonate derivatives. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
特性
IUPAC Name |
diethyl 2-pyridin-2-ylpropanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-3-16-11(14)10(12(15)17-4-2)9-7-5-6-8-13-9/h5-8,10H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXXSVCHEKAGMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=N1)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30318024 | |
| Record name | Diethyl (pyridin-2-yl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30318024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39541-69-0 | |
| Record name | NSC324624 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324624 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl (pyridin-2-yl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30318024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
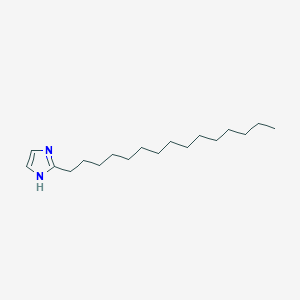
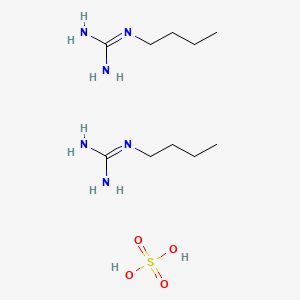
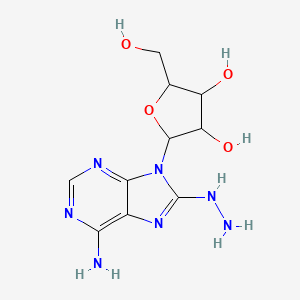
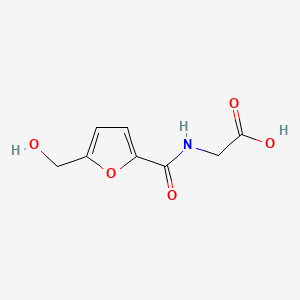
![1-Chloro-4-[(2-isothiocyanatoethyl)thio]benzene](/img/structure/B3052132.png)
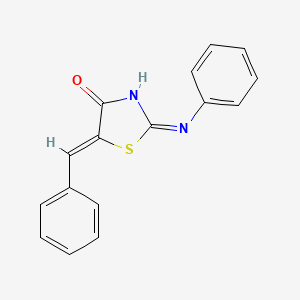

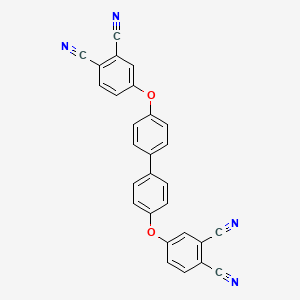
![2-Methyl-1-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B3052138.png)


![1-[(2S)-2-(3-Pyridinyl)-1-pyrrolidinyl]-1-hexanone](/img/structure/B3052145.png)
![BENZYL N-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]CARBAMATE](/img/structure/B3052147.png)

